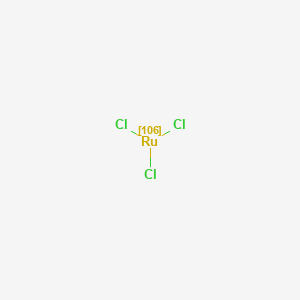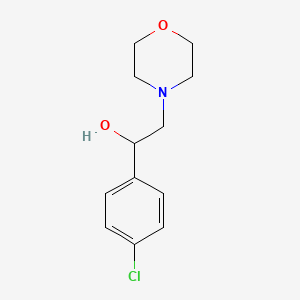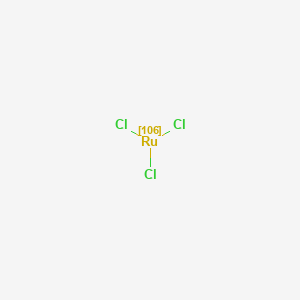
(106Ru)Ruthenium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium chloride, specifically the isotope Ruthenium-106 chloride, is a radioactive compound with significant applications in various fields. Ruthenium-106 is a beta-emitting isotope with a half-life of approximately 373.6 days. This compound is often used in nuclear medicine and research due to its radioactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ruthenium chloride can be synthesized through the chlorination of ruthenium metal. The process involves heating powdered ruthenium metal with chlorine gas. In some methods, the chlorination is conducted in the presence of carbon monoxide, which helps in carrying the product by the gas stream and crystallizing upon cooling .
Industrial Production Methods
In industrial settings, ruthenium chloride is often produced during the reprocessing of spent nuclear fuel. The volatile nature of ruthenium tetroxide (RuO4) poses challenges during extraction stages, but it can be managed through various methods such as solvent extraction and gas phase separation .
Analyse Chemischer Reaktionen
Types of Reactions
Ruthenium chloride undergoes various chemical reactions, including:
Oxidation: Ruthenium chloride can be oxidized to form ruthenium tetroxide (RuO4).
Reduction: It can be reduced to lower oxidation states of ruthenium.
Substitution: Ruthenium chloride can participate in substitution reactions to form various coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate (NaIO4) and chlorine gas.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligands like pyridine and bipyridine are often used in substitution reactions to form coordination complexes.
Major Products Formed
Oxidation: Ruthenium tetroxide (RuO4)
Reduction: Lower oxidation state ruthenium complexes
Substitution: Various coordination complexes such as tris(bipyridine)ruthenium(II) chloride
Wissenschaftliche Forschungsanwendungen
Ruthenium chloride has diverse applications in scientific research:
Chemistry: Used as a catalyst in hydrogenation and oxidation reactions.
Medicine: Ruthenium-106 is used in plaque radiotherapy for treating uveal melanoma.
Wirkmechanismus
The mechanism of action of ruthenium chloride, particularly in medical applications, involves its ability to bind to DNA and inhibit cell proliferation. In the case of Ruthenium-106, its beta-emitting properties are used in radiotherapy to target and destroy cancer cells . The molecular targets and pathways involved include DNA binding and the induction of oxidative stress in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ruthenium chloride can be compared with other platinum group metal chlorides such as:
- Rhodium(III) chloride
- Palladium(II) chloride
- Osmium(III) chloride
Uniqueness
Ruthenium chloride is unique due to its radioactive isotope Ruthenium-106, which has specific applications in nuclear medicine and research. Its ability to form various coordination complexes and its catalytic properties also distinguish it from other similar compounds .
Similar Compounds
- Rhodium(III) chloride : Used in catalysis and has similar coordination chemistry.
- Palladium(II) chloride : Widely used in catalysis, especially in cross-coupling reactions.
- Osmium(III) chloride : Known for its use in organic synthesis and catalysis .
Eigenschaften
CAS-Nummer |
63767-78-2 |
|---|---|
Molekularformel |
Cl3Ru |
Molekulargewicht |
212.26 g/mol |
IUPAC-Name |
trichloro(106Ru)ruthenium-106 |
InChI |
InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3/i;;;1+5 |
InChI-Schlüssel |
YBCAZPLXEGKKFM-JIYWDPRMSA-K |
Isomerische SMILES |
Cl[106Ru](Cl)Cl |
Kanonische SMILES |
Cl[Ru](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)

![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)
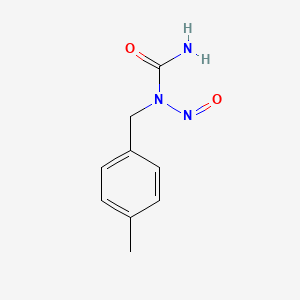

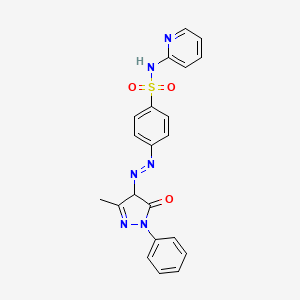
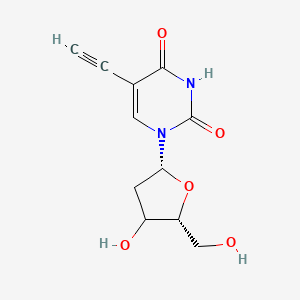

![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)
